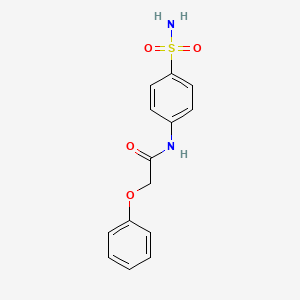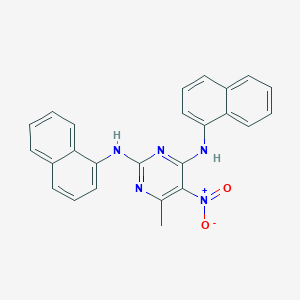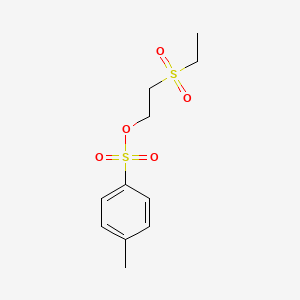
N,N'-(oxydi-1,3-benzothiazole-6,2-diyl)bis(4-aminobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(氧代-1,3-苯并噻唑-6,2-二基)双(4-氨基苯甲酰胺) 是一种复杂的的有机化合物,属于苯并噻唑衍生物类。苯并噻唑以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线和反应条件
N,N'-(氧代-1,3-苯并噻唑-6,2-二基)双(4-氨基苯甲酰胺) 的合成通常包括以下步骤:
苯并噻唑核的形成: 在酸性条件下,2-氨基苯硫酚与合适的醛或酮发生环化反应,可以合成苯并噻唑核。
氧代连接体的引入: 在碱性条件下,将苯并噻唑核与合适的二卤代烃(如 1,3-二溴丙烷)反应,可以引入氧代连接体。
苯甲酰胺基团的连接: 最后一步是将氧代-1,3-苯并噻唑中间体与 4-氨基苯甲酰氯在三乙胺等碱的存在下偶联,形成所需化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。连续流合成和自动化反应器的使用等技术可以提高效率和可扩展性。
化学反应分析
反应类型
N,N'-(氧代-1,3-苯并噻唑-6,2-二基)双(4-氨基苯甲酰胺) 可以发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,生成亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,可能将苯甲酰胺基团还原为胺。
取代: 该化合物可以发生亲核取代反应,尤其是在苯并噻唑核上,可以使用烷基卤化物或酰氯等试剂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;酸性或碱性条件。
还原: 硼氢化钠,氢化铝锂;通常在无水溶剂中进行。
取代: 烷基卤化物,酰氯;通常在三乙胺等碱的存在下进行。
主要产物
氧化: 亚砜,砜。
还原: 胺。
取代: 各种取代的苯并噻唑衍生物。
科学研究应用
N,N'-(氧代-1,3-苯并噻唑-6,2-二基)双(4-氨基苯甲酰胺) 具有多种科学研究应用:
化学: 用作合成更复杂分子的砌块,尤其是在开发新材料和聚合物方面。
生物学: 作为具有抗菌、抗真菌和抗癌活性的生物活性化合物进行研究。
医学: 探索其潜在的治疗应用,特别是在设计针对特定生物途径的新药方面。
工业: 由于其独特的结构特性,它被用于染料、颜料和其他工业化学品的开发。
作用机制
N,N'-(氧代-1,3-苯并噻唑-6,2-二基)双(4-氨基苯甲酰胺) 的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,抑制其活性,从而导致各种生物学效应。例如,它可能会抑制某些激酶或蛋白酶的活性,破坏细胞信号通路,导致癌细胞死亡。
相似化合物的比较
类似化合物
- N,N'-(氧代-3,1-亚苯基)二苯甲酰胺
- N,N'-(乙烷-1,2-二基)双(苯甲酰胺)
- N,N'-(氧代-4,1-亚苯基)双(4-氨基苯甲酰胺)
独特性
N,N'-(氧代-1,3-苯并噻唑-6,2-二基)双(4-氨基苯甲酰胺) 由于其独特的结构特征,包括氧代-1,3-苯并噻唑核和两个苯甲酰胺基团的存在,而具有独特性。这种独特的结构赋予其独特的化学和生物学特性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C28H20N6O3S2 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC 名称 |
4-amino-N-[6-[[2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]benzamide |
InChI |
InChI=1S/C28H20N6O3S2/c29-17-5-1-15(2-6-17)25(35)33-27-31-21-11-9-19(13-23(21)38-27)37-20-10-12-22-24(14-20)39-28(32-22)34-26(36)16-3-7-18(30)8-4-16/h1-14H,29-30H2,(H,31,33,35)(H,32,34,36) |
InChI 键 |
FMPOBGWOZXNTAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=C(C=C6)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11707069.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)
![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)

![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
